N4-Substituent Branching Topology: sec-Butyl vs. Isobutyl vs. n-Butyl Structural Differentiation
The target compound bears a sec-butyl (butan-2-yl) group at the piperazine N4 position, which introduces a chiral center and a specific steric orientation where the methyl and ethyl branches emanate from the C2 attachment point. In contrast, its closest structural isomers—1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylpropyl)piperazine (isobutyl; CAS 55436-38-9) and 1-(1,3-benzodioxol-5-ylmethyl)-4-butylpiperazine (n-butyl)—feature different carbon skeleton topologies that distribute steric bulk differently along the alkyl chain axis . In the broader piperidine/piperazine sigma receptor ligand class, alkyl chain branching at the N-substituent has been identified as a determinant of receptor affinity and selectivity, with computational docking studies suggesting that steric complementarity with the S1R binding pocket is sensitive to substituent topology [1]. No head-to-head pharmacological comparison data between the target compound and its alkyl isomers are currently available in the peer-reviewed literature [2].
| Evidence Dimension | N4-alkyl substituent structure (topology and steric properties) |
|---|---|
| Target Compound Data | sec-Butyl (butan-2-yl): branched C4 with chiral center at attachment point; cLogP ~3.1 (estimated) |
| Comparator Or Baseline | Isobutyl analog (CAS 55436-38-9): branched C4 with branching at terminal carbon; cLogP ~3.1 (estimated); n-Butyl analog: linear C4; cLogP ~3.0 (estimated) |
| Quantified Difference | No pharmacological data available for direct quantitative comparison; structural differentiation is topological (branching position) rather than potency-based |
| Conditions | Structural comparison based on molecular formula identity (all C16H24N2O2) and substituent topology; LogP values are computational estimates |
Why This Matters
Selection of the sec-butyl variant over the isobutyl or n-butyl isomer may influence receptor binding outcomes in sigma receptor or GPCR screening cascades, but this remains untested empirically; users should verify in their own assays.
- [1] De Luca L, Lombardo L, Mirabile S, et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med Chem. 2023;14(9):1734-1742. View Source
- [2] PubMed search: '1-(1,3-benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine' and '1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine' returned no primary pharmacological data as of May 2026. View Source
